6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a fused bicyclic core comprising a benzothiophene and a pyrimidine ring. The compound features a 2-methylbutan-2-yl group at position 6 and a morpholine substituent at position 2. These substituents modulate its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-4-19(2,3)13-5-6-15-14(11-13)16-17(20-12-21-18(16)24-15)22-7-9-23-10-8-22/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFGRMZBWCYFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic molecule belonging to the class of benzothienopyrimidines. This class is noted for its diverse biological activities, including antitumor and antibacterial properties. The unique structure of this compound combines a tetrahydrobenzothieno moiety with a pyrimidine ring, making it a promising candidate for various therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately . Its IUPAC name is 6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine . The structural complexity and the presence of multiple functional groups contribute to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H34N4OS |
| Molecular Weight | 402.6 g/mol |
| IUPAC Name | 6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine |
| Canonical SMILES | CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4 |
Antitumor Activity
Research indicates that compounds similar to 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit significant antitumor activities. A study evaluated several derivatives of benzothienopyrimidine and found moderate antitumor effects against human nasopharyngeal carcinoma cell lines (KB and CNE2) . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes critical for tumor growth and proliferation .
Case Studies
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Antitumor Evaluation : In one study involving the synthesis and evaluation of novel tetrahydrobenzothienopyrimidine derivatives, four compounds demonstrated moderate antitumor activity against nasopharyngeal carcinoma cell lines. The evaluation was performed using in vitro assays where cell viability was assessed through MTT assays .
- Cell Lines Tested :
- KB (human nasopharyngeal carcinoma)
- CNE2 (human nasopharyngeal carcinoma)
- Results : Four compounds showed significant cytotoxicity with IC50 values indicating moderate effectiveness.
- Cell Lines Tested :
- Biological Importance in Drug Development : The benzothienopyrimidine framework has been highlighted in drug discovery for its potential in treating various cancers. Modifications to the core structure can enhance biological activity and selectivity towards cancer cells .
Scientific Research Applications
Research indicates that this compound exhibits significant antitumor and antibacterial properties. Its unique structure allows it to interact with various molecular targets involved in cellular signaling pathways, which may lead to the modulation of biological processes critical for tumor growth and proliferation.
Antitumor Activity
Several studies have demonstrated the antitumor potential of benzothienopyrimidine derivatives. For instance:
- In Vitro Studies : A study evaluated derivatives against human nasopharyngeal carcinoma cell lines (KB and CNE2). The results showed moderate antitumor effects with specific compounds exhibiting significant cytotoxicity (IC50 values) .
- Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest. The interaction with specific enzymes or receptors may disrupt critical signaling pathways necessary for cancer cell survival .
Case Study 1: Antitumor Evaluation
A research study synthesized several tetrahydrobenzothienopyrimidine derivatives and assessed their efficacy against nasopharyngeal carcinoma cell lines. The findings included:
-
Cell Lines Tested :
- KB (human nasopharyngeal carcinoma)
- CNE2 (human nasopharyngeal carcinoma)
- Results : Four compounds demonstrated significant cytotoxicity with varying IC50 values indicating moderate effectiveness against these cancer types.
Case Study 2: Drug Development Implications
The benzothienopyrimidine framework has been highlighted in drug discovery for its potential in treating various cancers. Modifying the core structure can enhance biological activity and selectivity towards cancer cells. This adaptability makes it a promising candidate for further pharmaceutical development .
Comparison with Similar Compounds
Research Findings and Gaps
- Comparative studies with 6-alkyl-substituted analogs (e.g., 6-ethyl or 6-isopropyl) are needed to elucidate steric effects on bioactivity .
- Contradictions :
- suggests that methylthio groups enhance analgesic activity, but morpholine’s impact on this activity remains unverified .
Preparation Methods
Core Benzothieno[2,3-d]pyrimidine Formation
The benzothieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminobenzothiophene derivatives with β-diketones or cyanamide derivatives. A representative protocol involves reacting 5,6,7,8-tetrahydrobenzothiophen-2-amine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to yield the pyrimidine ring. For the target compound, the 2-methylbutan-2-yl group is introduced at the 6-position through alkylation using 2-bromo-2-methylbutane in the presence of a base such as potassium carbonate.
Critical parameters :
Morpholin-4-yl Substitution at the 4-Position
The morpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In the SNAr approach, a chloropyrimidine intermediate (e.g., 4-chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). Alternative methods employ copper(I) iodide as a catalyst in dimethyl sulfoxide (DMSO) at 110°C.
Key challenges :
-
Competing side reactions at the 2- and 4-positions of the pyrimidine ring necessitate precise stoichiometry (morpholine:chloropyrimidine = 1.2:1).
-
Residual chloride impurities (<0.5%) are mitigated using scavengers like polymer-bound tributylamine.
Optimization of Reaction Conditions
Catalytic Systems and Yield Enhancement
Catalysts significantly influence reaction efficiency and selectivity. Comparative studies highlight the superiority of trifluoromethane sulfonic acid copper over traditional bases like triethylamine in methoxylation and alkylation steps. For example:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in SNAr reactions but may increase byproduct formation. Non-polar solvents like toluene improve thermal stability during cyclocondensation. A mixed solvent system (toluene:DMF = 3:1) balances reactivity and solubility. Temperature gradients are critical during exothermic steps; maintaining ≤60°C during morpholine addition prevents decomposition of the tetrahydrobenzothieno core.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Impurity profiling reveals residual starting materials (<0.3%) and dimeric byproducts (<0.1%).
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃) :
HPLC-MS : m/z 402.2 [M+H]⁺ (calculated 402.19).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes low-cost catalysts (e.g., CuI vs. Pd complexes) and recyclable solvents. Tertiary butyl chlorination ammonium reduces reaction times by 30% compared to quaternary ammonium salts, lowering production costs.
Comparative Analysis of Published Methods
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from chlorinated or sulfonated benzothieno[2,3-d]pyrimidine precursors. For example, aluminum amalgam reduction in aqueous tetrahydrofuran has been used to introduce methylsulfonylmethyl groups . Optimization requires precise control of temperature (e.g., reflux conditions), pH, and reaction time. Monitoring via TLC and HPLC ensures intermediate purity, while NMR confirms structural integrity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Essential methods include:
- TLC/HPLC : To monitor reaction progress and purity.
- NMR Spectroscopy : For detailed structural elucidation (e.g., distinguishing morpholine ring protons at δ 3.24–3.67 ppm) .
- Mass Spectrometry : To confirm molecular weight (e.g., observed m/z 348 [M⁺] for a morpholine derivative) .
Q. What is the role of the morpholin-4-yl group in modulating biological activity?
The morpholine moiety enhances solubility and influences electronic properties, potentially improving binding to biological targets. Substitutions at the 4-position of the pyrimidine ring are critical for activity, as shown in derivatives with antimicrobial or anti-inflammatory properties .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives with improved activity?
Docking studies predict interactions between the compound and target proteins (e.g., bacterial enzymes). For example, morpholine-containing derivatives show favorable binding to hydrophobic pockets, guiding modifications to the 2-methylbutan-2-yl group for enhanced affinity .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For instance, ¹³C NMR signals at δ 188.7 ppm (carbonyl) and δ 163.6 ppm (pyrimidine C-2) help distinguish regioisomers. Cross-validation with X-ray crystallography (where available) is recommended .
Q. How do electronic effects of substituents impact reactivity in functionalization reactions?
Electron-donating groups (e.g., morpholin-4-yl) stabilize the pyrimidine ring, enabling selective sulfonation or alkylation at the 2-position. Conversely, electron-withdrawing groups (e.g., nitro) direct nucleophilic attacks to the 3-position, as seen in derivatives with furan or bromobenzyl substituents .
Q. What experimental designs address low yields in multi-step syntheses?
- Stepwise Optimization : Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of thioketones to amines) .
- Parallel Synthesis : Using aza-Wittig reactions to generate diverse 2-substituted derivatives efficiently .
- Purification Protocols : Crystallization from dioxane or DMF/water mixtures improves purity .
Methodological Challenges and Solutions
Q. How to troubleshoot instability of intermediates during synthesis?
- Temperature Control : Avoid prolonged heating above 80°C for sulfanyl intermediates .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiol groups .
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Pharmacophore Mapping : Identify critical groups (e.g., morpholine, benzothieno core) using QSAR models.
- Comparative Bioassays : Screen derivatives with varied substituents (e.g., furan vs. pyridinylmethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
